![molecular formula C22H16F4N2O6 B5163361 dimethyl [(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-4,1-phenylene)]biscarbamate](/img/structure/B5163361.png)
dimethyl [(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-4,1-phenylene)]biscarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl [(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-4,1-phenylene)]biscarbamate, also known as DTPB, is a chemical compound that has been extensively studied for its potential applications in various fields of science. DTPB is a bis-carbamate derivative of tetrafluorinated bisphenol A and is commonly used as a crosslinking agent in the synthesis of polymers.
Mecanismo De Acción
The mechanism of action of dimethyl [(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-4,1-phenylene)]biscarbamate is not well understood. However, it is believed that the compound works by crosslinking the polymer chains, which improves their mechanical properties. This compound may also work by disrupting the cell membranes of microorganisms, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. This compound has also been shown to have antimicrobial properties and can be used as a coating material for medical devices to prevent infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using dimethyl [(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-4,1-phenylene)]biscarbamate in lab experiments include its high yield, low toxicity, and antimicrobial properties. However, the limitations of using this compound include its high cost and limited availability.
Direcciones Futuras
There are several future directions for the research on dimethyl [(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-4,1-phenylene)]biscarbamate. One potential area of research is the development of new synthesis methods for this compound that are more cost-effective and environmentally friendly. Another potential area of research is the study of the antimicrobial properties of this compound and its potential applications in the field of biomedicine. Additionally, the use of this compound as a crosslinking agent in the synthesis of polymers could be further explored to improve the mechanical properties of these materials.
Métodos De Síntesis
The synthesis of dimethyl [(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-4,1-phenylene)]biscarbamate involves the reaction of bisphenol A with phosgene to form bischloroformate, which is then reacted with 2,3,5,6-tetrafluoro-1,4-phenylenediamine to form this compound. The reaction is typically carried out in the presence of a catalyst, such as triethylamine, and under anhydrous conditions. The yield of this compound is typically high, and the compound can be purified using standard techniques, such as recrystallization or chromatography.
Aplicaciones Científicas De Investigación
Dimethyl [(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-4,1-phenylene)]biscarbamate has been extensively studied for its potential applications in various fields of science. In the field of materials science, this compound is commonly used as a crosslinking agent in the synthesis of polymers. The crosslinking of polymers using this compound improves their mechanical properties, such as tensile strength and elasticity, and makes them more resistant to degradation. This compound has also been studied for its potential applications in the field of biomedicine. It has been shown to have antimicrobial properties and can be used as a coating material for medical devices to prevent infections.
Propiedades
IUPAC Name |
methyl N-[4-[2,3,5,6-tetrafluoro-4-[4-(methoxycarbonylamino)phenoxy]phenoxy]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F4N2O6/c1-31-21(29)27-11-3-7-13(8-4-11)33-19-15(23)17(25)20(18(26)16(19)24)34-14-9-5-12(6-10-14)28-22(30)32-2/h3-10H,1-2H3,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRCKKUKDGJJNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)OC2=C(C(=C(C(=C2F)F)OC3=CC=C(C=C3)NC(=O)OC)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F4N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}morpholine](/img/structure/B5163285.png)
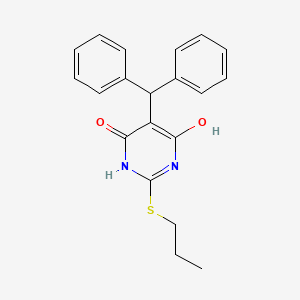
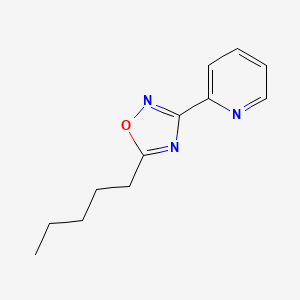
![2-benzyl-1-[(3-chlorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5163313.png)
![6-methoxy-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5163319.png)
![3-(4-methylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B5163325.png)
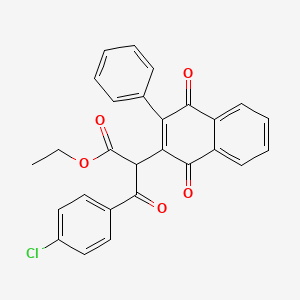
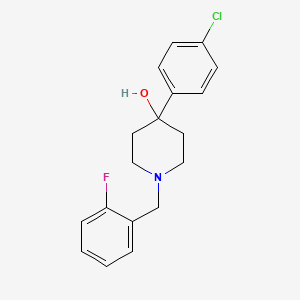

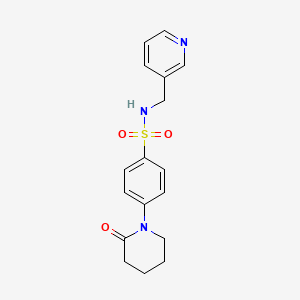
![4-[(4-bromophenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5163382.png)
![1-(hydroxymethyl)-17-(4-iodo-2-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5163387.png)
![N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5163395.png)
![1-ethyl-4-[(2-fluorophenyl)acetyl]piperazine](/img/structure/B5163396.png)
